molecular formula C9H12FN B1591980 N-Methyl-2-(3-fluorophenyl)ethanamine CAS No. 515137-48-1

N-Methyl-2-(3-fluorophenyl)ethanamine

Cat. No.: B1591980
CAS No.: 515137-48-1
M. Wt: 153.2 g/mol
InChI Key: RDKFMYLRDJVSJU-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-fluorophenyl)ethanamine is an organic compound belonging to the class of amines. It features a fluorophenyl group attached to an ethanamine backbone, with a methyl group at the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 3-fluorobenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Grignard Reaction: Another method involves the reaction of 3-fluorobenzyl magnesium chloride (Grignard reagent) with ethyl formate, followed by reduction and methylation.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reductive amination processes, which are optimized for efficiency and yield. Continuous flow reactors and advanced catalysts are often employed to enhance the reaction rates and selectivity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding amine oxide.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted carbon.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hypochlorite.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Alkyl halides, strong bases.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Reduced Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

N-Methyl-2-(3-fluorophenyl)ethanamine finds applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methyl-2-(3-fluorophenyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound's binding affinity, while the amine group facilitates interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

  • N-Methyl-2-(4-fluorophenyl)ethanamine

  • N-Methyl-2-(2-fluorophenyl)ethanamine

  • N-Methyl-2-(3-chlorophenyl)ethanamine

Uniqueness: N-Methyl-2-(3-fluorophenyl)ethanamine is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity and efficacy compared to its analogs.

Properties

IUPAC Name

2-(3-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKFMYLRDJVSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619458
Record name 2-(3-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515137-48-1
Record name 2-(3-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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